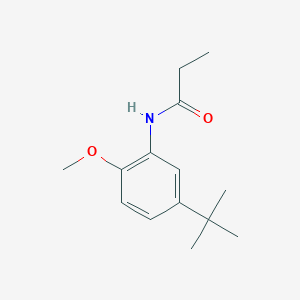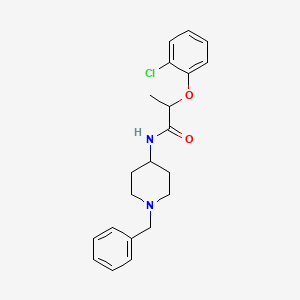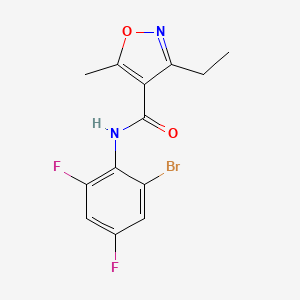![molecular formula C17H19NOS B4433226 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4433226.png)
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine
描述
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine, also known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a synthetic compound that is structurally similar to the neurotransmitter dopamine, which is involved in the regulation of movement, mood, and motivation. The synthesis method of MPTP involves several steps, including the reaction of 4-methyl-5-phenyl-2-thiophenecarboxylic acid with piperidine, followed by the addition of a reagent such as thionyl chloride.
作用机制
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine is known to selectively destroy dopaminergic neurons in the brain by converting into the toxic metabolite MPP+, which inhibits mitochondrial respiration and leads to cell death. The mechanism of action of 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine is well understood and has been extensively studied in animal models and in vitro systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine are well documented and include the selective destruction of dopaminergic neurons in the brain, leading to motor symptoms such as tremors, rigidity, and bradykinesia. 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
实验室实验的优点和局限性
The advantages of using 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine in lab experiments include its well-understood mechanism of action, its selective destruction of dopaminergic neurons in the brain, and its ability to induce motor symptoms that are similar to those seen in Parkinson's disease. However, there are also several limitations to using 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine in lab experiments, including its toxicity, its potential to induce oxidative stress and inflammation, and the fact that it may not accurately reflect the complex nature of Parkinson's disease in humans.
未来方向
There are several future directions for research on 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine, including the development of new animal models and in vitro systems that more accurately reflect the complex nature of Parkinson's disease in humans. Other future directions include the identification of new compounds that can selectively target dopaminergic neurons in the brain, and the development of new therapies that can slow or reverse the progression of Parkinson's disease. Overall, 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine remains an important tool for scientific research in the field of neuroscience, and its continued study may lead to important breakthroughs in the treatment of Parkinson's disease and other neurodegenerative disorders.
科学研究应用
1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine is known to selectively destroy dopaminergic neurons in the brain, which has led to its use as a model for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that is characterized by the loss of dopaminergic neurons in the brain, leading to motor symptoms such as tremors, rigidity, and bradykinesia.
属性
IUPAC Name |
(4-methyl-5-phenylthiophen-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-12-15(17(19)18-10-6-3-7-11-18)20-16(13)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILXZVNHEGUBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4433147.png)
![N-[3-(acetylamino)phenyl]cyclopentanecarboxamide](/img/structure/B4433155.png)



![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433185.png)




![1-[2-(4-chloro-3-methylphenoxy)butanoyl]piperidine](/img/structure/B4433248.png)
![2-[4-(1-adamantylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B4433256.png)
![3-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4433264.png)
